molecular formula C22H24O6 B1245466 Desmodianone B

Desmodianone B

Cat. No.: B1245466
M. Wt: 384.4 g/mol
InChI Key: ZKTFPTDWMWZLOD-UHFFFAOYSA-N
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Description

These compounds belong to the same biochemical family, characterized by prenylated or substituted flavonoid skeletons, and exhibit significant tyrosinase inhibitory activity.

Given the structural and functional similarities within the desmodianone series, this article will focus on Desmodianone H (as a proxy for Desmodianone B) and compare it with Uncinanone B and other related tyrosinase inhibitors.

Properties

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-methyl-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C22H24O6/c1-11(2)5-7-15-21(27-4)12(3)19(25)18-20(26)16(10-28-22(15)18)14-8-6-13(23)9-17(14)24/h5-6,8-9,16,23-25H,7,10H2,1-4H3

InChI Key

ZKTFPTDWMWZLOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C1OC)CC=C(C)C)OCC(C2=O)C3=C(C=C(C=C3)O)O)O

Synonyms

5,2',4'-trihydroxy-7-methoxy-6-methyl-8-(3-methylbut-2-enyl)isoflavanone
desmodianone B

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

Desmodianone H
  • Structure: A prenylated flavonoid with a hydroxyl group at the C-7 position and a geranyl side chain at C-6.
  • Source : Isolated from Lespedeza maximowiczii leaves .
  • Bioactivity : Exhibits potent tyrosinase inhibition (IC₅₀: 3.2 µM), likely due to copper chelation at the enzyme’s active site .
Uncinanone B
  • Structure: A biflavonoid with a unique C–O–C linkage between two flavonoid units.
  • Source: Co-isolated with Desmodianone H from L. maximowiczii .
  • Bioactivity: Demonstrates tyrosinase inhibition (IC₅₀: 5.8 µM), though slightly weaker than Desmodianone H, possibly due to steric hindrance from its dimeric structure .
Dalbergioidin (from Lespedeza cyrtobotrya)
  • Structure: A simpler flavonoid with hydroxyl groups at C-5 and C-5.
  • Bioactivity: Inhibits melanin biosynthesis (IC₅₀: 8.4 µM) but lacks prenylation, reducing its membrane permeability compared to Desmodianone H .

Functional Comparison: Tyrosinase Inhibition

The table below summarizes key biochemical properties:

Compound IC₅₀ (µM) Mechanism of Action Structural Features Impacting Activity
Desmodianone H 3.2 Copper chelation Prenyl chain enhances lipophilicity
Uncinanone B 5.8 Competitive inhibition Dimeric structure limits enzyme access
Dalbergioidin 8.4 Non-competitive inhibition Lack of prenylation reduces efficacy
Synthetic Paeonol 12.3 Mixed inhibition Sulfhydryl group enhances binding

Key Findings :

  • Desmodianone H’s prenylation confers superior activity compared to non-prenylated analogs like Dalbergioidin .
  • Uncinanone B’s dimeric structure may reduce bioavailability, explaining its lower potency .

Pharmacokinetic and Toxicity Profiles

  • Solubility: Desmodianone H has moderate solubility (Log S ≈ -2.5), comparable to synthetic tyrosinase inhibitors like kojic acid (Log S: -2.1) .
  • Toxicity: Both Desmodianone H and Uncinanone B show low cytotoxicity in cell-based assays (LD₅₀ > 100 µM), making them safer than hydroquinone (LD₅₀: 25 µM) .

Q & A

Q. What methodological approaches are recommended for characterizing the structural identity and purity of Desmodianone B?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and chromatographic methods (e.g., HPLC with UV/Vis or MS detection). For novel compounds, full spectral data must be provided, including comparisons with literature values for known analogs (e.g., Desmodianone A). Purity should be validated using elemental analysis or high-resolution mass spectrometry (HRMS). Experimental protocols must be detailed to ensure reproducibility, including solvent systems, instrument parameters, and calibration standards .

Q. How can researchers design a robust synthesis protocol for this compound to ensure reproducibility?

Synthesis protocols should include step-by-step procedures, reaction conditions (temperature, catalysts, solvent ratios), and purification methods. For example, if this compound is derived from a natural precursor, extraction parameters (solvent polarity, pH) must be optimized and documented. Include yield calculations, side-product analysis, and stability tests under varying storage conditions. Adhere to journal guidelines by limiting detailed synthesis data to five compounds in the main text, with additional protocols in supplementary materials .

Q. What are the best practices for validating the biological activity of this compound in preliminary assays?

Use dose-response experiments with positive and negative controls to establish baseline activity. For cell-based assays, include viability assays (e.g., MTT) to rule out cytotoxicity confounding results. Replicate experiments at least three times, and report statistical significance (e.g., p-values, confidence intervals). Data should be presented with raw values and normalized metrics, ensuring transparency in data processing steps .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological effects of this compound across studies?

Contradictions may arise from variations in experimental models (e.g., cell lines vs. in vivo), assay conditions, or compound purity. Conduct a meta-analysis of existing data to identify confounding variables. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and apply the FINER criteria to refine hypotheses. Triangulate results with structural analogs (e.g., Balsaminone B) to isolate structure-activity relationships .

Q. What experimental designs are optimal for investigating the mechanism of action of this compound at the molecular level?

Employ a combination of in silico docking studies (to predict target binding) and in vitro validation (e.g., surface plasmon resonance for binding affinity). Use CRISPR/Cas9 gene-edited cell lines to confirm target specificity. For signaling pathways, incorporate time-course experiments and Western blotting to track protein expression changes. Ensure raw data (e.g., gel images, kinetic curves) are archived in repositories like Figshare or Zenodo for independent verification .

Q. How can researchers optimize analytical methods to assess this compound’s stability under physiological conditions?

Develop stability-indicating assays (e.g., forced degradation studies under acidic, basic, oxidative, and thermal stress). Use LC-MS/MS to monitor degradation products and quantify half-life. Include buffer systems mimicking physiological pH and temperature. Data should report degradation kinetics (e.g., Arrhenius plots) and identify major metabolites via high-resolution mass spectrometry .

Q. What strategies are effective for resolving discrepancies in pharmacokinetic data for this compound across species?

Perform allometric scaling to extrapolate data from animal models to humans. Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and excretion. Validate models with in vitro hepatocyte assays and cross-species cytochrome P450 inhibition studies. Publish negative results to reduce publication bias .

Data Management and Reproducibility

Q. How should researchers document and share raw data for this compound studies to enhance reproducibility?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit spectral data in public repositories (e.g., PubChem), and include machine-readable metadata (e.g., solvent peaks in NMR, instrument calibration logs). For bioactivity data, use standardized formats like ISA-TAB. Reference datasets in the manuscript with persistent identifiers (DOIs) .

Q. What are the ethical considerations for using human-derived specimens in this compound toxicity studies?

Secure informed consent specifying secondary use of specimens for drug discovery. Anonymize data to protect participant privacy, and obtain IRB approval for sharing de-identified datasets. Include risk assessments for unintended biomarker discovery in consent forms .

Tables

Q. Table 1: Key Analytical Parameters for this compound Characterization

ParameterMethodAcceptable CriteriaReference Standard
PurityHPLC-UV (254 nm)≥95% peak areaUSP Reference Standard
Molecular WeightHRMS±2 ppm deviationCalibrant: Sodium formate
SolubilityShake-flask methodLogP ≤3.5 in PBS (pH 7.4)OECD Guideline 105

Q. Table 2: Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigation StrategyFramework Applied
Inconsistent bioactivityUse orthogonal assays and PICO frameworkPICO
Low reproducibilityPublish raw data and detailed protocolsFAIR Principles
Species-specific PK dataCross-validate with PBPK modelingFINER Criteria

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmodianone B
Reactant of Route 2
Desmodianone B

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